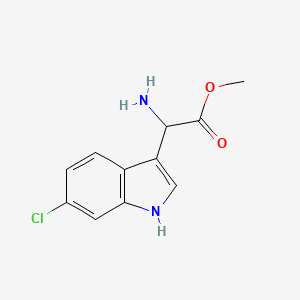

Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate

Description

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H11ClN2O2/c1-16-11(15)10(13)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,10,14H,13H2,1H3 |

InChI Key |

DOQXFLQUHAIVBT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CNC2=C1C=CC(=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate typically involves the reaction of 6-chloroindole with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Chloro Position

The chlorine atom at the indole 6-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions, enabling functional group diversification:

Key Observations :

-

Reactivity follows the ortho/para directing nature of the indole's π-excessive system .

-

Microwave irradiation significantly improves reaction rates and yields compared to conventional heating .

Amino Group Reactivity

The α-amino group participates in condensation and acylation reactions, forming heterocyclic systems:

Condensation with Carbonyl Compounds

Example Reaction :

Treatment with 3-acetylindole in ethanol/acetic acid yields N’-(1-(1H-indol-3-yl)ethylidene) derivatives, which subsequently react with phenylisothiocyanate to form 1,3,4-thiadiazoles .

Acylation Reactions

| Acylating Agent | Base | Product Stability |

|---|---|---|

| Acetic anhydride | Pyridine | Stable acetamide (>90% purity) |

| Benzoyl chloride | Triethylamine | Crystalline benzamide derivative |

Ester Functionalization

The methyl acetate group undergoes hydrolysis and transesterification:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid (isolated as sodium salt) |

| Enzymatic hydrolysis | Lipase, pH 7.4 buffer | Controlled mono-hydrolysis |

Notable Finding : Enzymatic methods using Candida antarctica lipase B achieve selective hydrolysis without affecting the indole ring or amino group.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its electron-rich indole system:

| Reaction Partner | Conditions | Cycloadduct Type |

|---|---|---|

| Ethyl propiolate | InCl₃, MW, 100°C | Pyrano[3,2-e]indole derivatives |

| Nitrile oxides | CH₂Cl₂, rt, 12 hr | Isoxazoline-fused indoles |

Mechanistic Insight : InCl₃ catalyzes the formation of α,β-unsaturated ketone intermediates that undergo Michael addition-cyclization cascades .

Oxidation Pathways

Controlled oxidation modifies both the indole ring and side chain:

| Oxidizing Agent | Target Site | Product |

|---|---|---|

| mCPBA | Indole C2-C3 bond | Oxindole derivative |

| KMnO₄ (aq) | Amino group | Nitroso compound |

Caution : Over-oxidation with strong agents like CrO₃ leads to ring degradation.

Reactivity Comparison Table

| Position | Reactivity Level | Preferred Reactions | Steric Considerations |

|---|---|---|---|

| 6-Chloro | High | NAS, Ullmann coupling | Moderate hindrance from acetate |

| α-Amino | Moderate | Acylation, Schiff base formation | Enhanced by adjacent ester |

| Ester | Low | Hydrolysis, aminolysis | Protected by indole ring |

Critical Research Gaps

-

Catalyst Development : Few studies explore asymmetric catalysis for chiral center formation at the α-amino position.

-

Photochemical Reactions : Potential for [2+2] cycloadditions under UV light remains unexplored.

-

Bioconjugation : Lack of data on click chemistry applications using azide-alkyne couplings.

Scientific Research Applications

Potential Pharmaceutical Applications

- Enzyme Inhibition: Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate acts as an inhibitor of cytochrome P450 enzymes, especially CYP1A2. This interaction can affect drug metabolism and efficacy, suggesting its use in interaction studies.

- Anti-inflammatory and Anticancer Properties: Similar compounds have shown anti-inflammatory and anticancer properties, suggesting potential therapeutic uses for this compound.

- Colorectal and Lung Tumors: 2-(1H-Indol-3-yl)-2-oxo-acetamides, related compounds, exhibit antitumor activity, particularly against solid tumors like colon and lung tumors .

Monoamine Oxidase (MAO) Inhibition

2-azolylmethylene-3-(2H)-benzofuranone derivatives, which include 2-indolylmethylene-3-(2H)-benzofuranone, have shown strong inhibitory activity against monoamine oxidase (MAO) A and B . Specific compounds have demonstrated high potency and selectivity as MAO-A and MAO-B inhibitors, suggesting a scaffold for designing novel MAO inhibitors .

MDM2/MDMX Inhibition and p53 Pathway Activation

Certain 3-substituted-6-chloroindoles have been synthesized and tested for their growth inhibitory effects on various cancer cell lines . These compounds were evaluated for their ability to induce p53 nuclear translocation and binding to murine double minute 2 (MDM2) and murine double minute 4 (MDM4) . One compound, 5a, was particularly active in inhibiting cell growth, with selectivity towards p53 +/+ cell lines, and showed stronger binding to MDM4 rather than MDM2 .

Compound 5a disrupts the MDM2/x–p53 interaction and activates the p53 pathway in cells with wild-type p53, leading to cell cycle arrest in both normal and tumor cells . Indolylhydantoin appears to be a promising scaffold for MDM2/MDMx inhibition .

Tables

| Compound | Biological Activity |

|---|---|

| This compound | Inhibitor of cytochrome P450 enzymes, influences drug metabolism |

| 2-(1H-Indol-3-yl)-2-oxo-acetamides | Antitumor activity against solid tumors, particularly colon and lung tumors |

| 2-azolylmethylene-3-(2H)-benzofuranone derivatives | Monoamine oxidase (MAO) A and B inhibitors |

| 3-substituted-6-chloroindoles | Growth inhibitory effects on cancer cell lines, induction of p53 nuclear translocation |

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent variations and their impact on properties:

Key Observations:

Substituent Effects on Bioactivity: The α-amino group in the target compound distinguishes it from analogs like Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate, which lacks this functional group. Amino groups often enhance binding affinity in drug candidates . Oxo derivatives (e.g., Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) exhibit notable neuroprotective and anti-proliferative properties, suggesting that the oxo group may influence biological activity .

Physicochemical Stability: N-methylation (as in CAS 1334298-79-1) improves stability by reducing susceptibility to oxidation at the indole nitrogen but may alter solubility .

Biological Activity

Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate is a synthetic compound belonging to the indole derivative family, which is known for its diverse biological activities. This compound exhibits significant interactions with various biological systems, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. The unique structure of this compound, characterized by its indole ring and specific substituents, contributes to its potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Molecular Weight : 238.67 g/mol

- IUPAC Name : this compound

- CAS Number : 59694-51-8

Structural Features

The compound features:

- A chlorine atom at the 6-position of the indole ring.

- An acetate group at the 2-position.

These structural elements are vital for its biological activity and influence its interaction with various enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is involved in the metabolism of many drugs, suggesting that this compound may significantly affect the pharmacokinetics of co-administered medications.

Table: Comparison of Cytochrome P450 Inhibitors

| Compound Name | CYP Inhibition | Potential Applications |

|---|---|---|

| This compound | Strong | Drug interaction studies |

| Ketoconazole | Strong | Antifungal treatment |

| Fluconazole | Moderate | Antifungal treatment |

Anticancer and Anti-inflammatory Properties

Compounds with similar structural features have demonstrated anticancer and anti-inflammatory properties. Preliminary studies suggest that this compound may exhibit these properties, warranting further investigation into its potential therapeutic applications in oncology and inflammation .

The mechanism by which this compound exerts its biological effects involves:

- Binding to specific enzymes or receptors.

- Modulating their activity, which can lead to altered cellular processes and signaling pathways.

Study on Enzyme Interaction

A study focused on the interaction between this compound and CYP1A2 found that the compound significantly inhibited enzyme activity in vitro. The results indicated a potential for drug-drug interactions when co-administered with other substrates of CYP1A2.

Potential Therapeutic Applications

In a recent exploration of indole derivatives, researchers identified this compound as a candidate for further drug development due to its unique structural characteristics and biological activity. The compound's ability to inhibit cytochrome P450 enzymes suggests it could be useful in managing drug interactions in clinical settings .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate to improve yield and purity?

- Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For indole derivatives, acetylation and substitution reactions are critical. Use catalysts like pyridine or acetic anhydride for acetylation steps, as demonstrated in analogous indole acetamide syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and employ recrystallization or column chromatography for purification. Adjust temperature and solvent polarity to minimize side products (e.g., dimerization or over-acetylation). For halogenated indoles, ensure inert atmospheres to prevent dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer:

- 1H/13C NMR: Assign peaks by comparing chemical shifts to structurally similar compounds. For example, the 6-chloro substituent on the indole ring causes deshielding (~7.5–8.0 ppm for aromatic protons), while the methyl ester group appears as a singlet near 3.7 ppm .

- Mass Spectrometry (HRMS): Confirm molecular weight (238.67 g/mol) and isotopic patterns (e.g., chlorine’s M+2 peak).

- IR Spectroscopy: Identify amine (N–H stretch ~3300 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functional groups. Cross-reference with computational models (e.g., DFT) for ambiguous signals .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives to enhance biological activity?

- Methodological Answer:

- Synthetic Modifications: Introduce substituents at the indole 1-/2-positions or replace the methyl ester with ethyl/tert-butyl groups to study steric and electronic effects. Compare analogs like Ethyl 2-(6-chloropyridin-2-yl)acetate, where halogen position impacts binding affinity .

- Biological Assays: Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models). Use dose-response curves to quantify IC50 values. For neuroprotective studies, employ oxidative stress models (e.g., H2O2-induced neuronal damage) .

- Computational Modeling: Perform docking studies to predict interactions with biological targets (e.g., serotonin receptors). Validate with mutagenesis or crystallography if structural data exist .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

- Methodological Answer:

- Purity Verification: Re-analyze compound purity via HPLC (>98%) and confirm absence of contaminants (e.g., residual solvents or synthetic intermediates) .

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based).

- Meta-Analysis: Compare studies with attention to structural analogs. For instance, methyl vs. ethyl esters may exhibit divergent solubility or metabolic stability, explaining discrepancies .

Q. How can researchers leverage crystallography to resolve conformational ambiguities in this compound?

- Methodological Answer:

- Crystallization: Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). For halogenated indoles, exploit Cl···π interactions to stabilize crystal packing .

- Refinement: Employ SHELXL for small-molecule refinement. Assign anisotropic displacement parameters and validate with R-factor convergence (<5%). Cross-check torsion angles against DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.